molecular formula C18H20FN3O B6071766 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine

2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine

Cat. No. B6071766
M. Wt: 313.4 g/mol
InChI Key: FFDFDIITBATXGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a pyrazine derivative that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In

Mechanism of Action

The mechanism of action of 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine is primarily through its activity as a dopamine D3 receptor antagonist. This activity has been shown to be responsible for its potential therapeutic applications in the treatment of drug addiction and other psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which are believed to be due to its activity on other receptors and pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine have been extensively studied. This compound has been shown to have significant activity as a dopamine D3 receptor antagonist, which has been linked to its potential therapeutic applications in the treatment of drug addiction and other psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which are believed to be due to its activity on other receptors and pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine in lab experiments include its well-characterized mechanism of action, its potential therapeutic applications, and its availability. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its effects.

Future Directions

There are many future directions for research on 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine. One area of research could focus on the development of more potent and selective dopamine D3 receptor antagonists based on this compound. Another area of research could focus on the potential therapeutic applications of this compound in the treatment of drug addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential side effects in humans.

Synthesis Methods

The synthesis of 2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine involves the reaction of 2,3-dichloropropionyl chloride with 3-fluorophenylpiperidine in the presence of a base. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product. This synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

2-{3-[2-(3-fluorophenyl)-1-piperidinyl]-3-oxopropyl}pyrazine has been extensively studied for its potential therapeutic applications. It has been shown to have significant activity as a dopamine D3 receptor antagonist, which makes it a potential candidate for the treatment of drug addiction and other psychiatric disorders. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which make it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

1-[2-(3-fluorophenyl)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O/c19-15-5-3-4-14(12-15)17-6-1-2-11-22(17)18(23)8-7-16-13-20-9-10-21-16/h3-5,9-10,12-13,17H,1-2,6-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDFDIITBATXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CC(=CC=C2)F)C(=O)CCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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